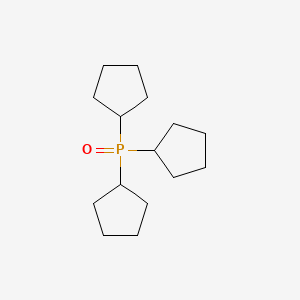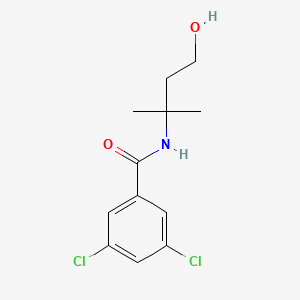
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide is a complex organic compound that features multiple fluorine atoms, a quinoline moiety, and a benzenesulfonamide group
準備方法
The synthesis of 2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide involves several steps, typically starting with the preparation of the quinoline core The quinoline can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesisThe final step involves the coupling of the quinoline derivative with the benzenesulfonamide moiety, which can be facilitated by palladium-catalyzed cross-coupling reactions .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives
科学的研究の応用
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity. The quinoline moiety can interact with aromatic residues in the target protein, while the benzenesulfonamide group can form hydrogen bonds with amino acid residues .
類似化合物との比較
Similar compounds include other fluorinated quinoline derivatives and benzenesulfonamides. For example:
2,5-difluoro-N-(3-fluoro-4-(6-methoxyquinolin-4-yloxy)phenyl)benzenesulfonamide: Lacks the piperidine moiety, which may affect its binding properties.
2,5-difluoro-N-(3-fluoro-4-(7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide: Similar structure but with variations in the substitution pattern on the quinoline ring
This compound’s uniqueness lies in its specific substitution pattern, which can confer distinct electronic and steric properties, making it a valuable scaffold for further development in various research fields.
特性
分子式 |
C31H32F3N3O5S |
|---|---|
分子量 |
615.7 g/mol |
IUPAC名 |
2,5-difluoro-N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperidin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32F3N3O5S/c1-20-9-13-37(14-10-20)12-3-15-41-30-19-26-23(18-29(30)40-2)27(8-11-35-26)42-28-7-5-22(17-25(28)34)36-43(38,39)31-16-21(32)4-6-24(31)33/h4-8,11,16-20,36H,3,9-10,12-15H2,1-2H3 |
InChIキー |
BVXYJKJBFXAJDL-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


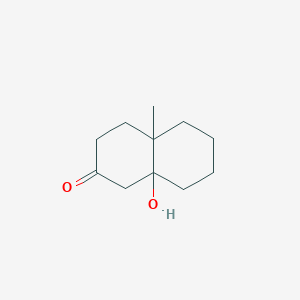
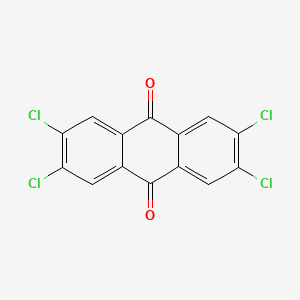
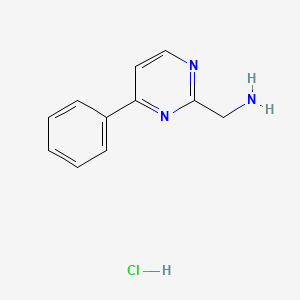
![[5-(4-Benzamido-2-oxopyrimidin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14169466.png)
![6-bromo-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14169467.png)
![Methyl N-{8-[3-(thiophen-3-yl)acryloyl]-2,8-diazaspiro[4.5]decane-2-carbonyl}phenylalaninate](/img/structure/B14169471.png)
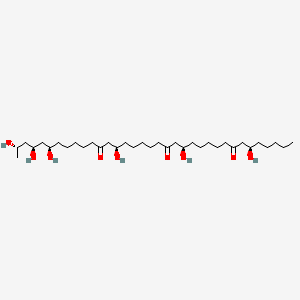

![2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14169483.png)
![1-prop-2-en-1-yl-3-[(2Z)-1-propylpyridin-2(1H)-ylidene]thiourea](/img/structure/B14169491.png)

![2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-hydroxyphenyl)acetamide]](/img/structure/B14169498.png)
